molecular formula C20F41I B14678317 Perfluoroeicosyl iodide CAS No. 29809-34-5

Perfluoroeicosyl iodide

Cat. No.: B14678317
CAS No.: 29809-34-5
M. Wt: 1146.1 g/mol
InChI Key: AQDHOJSLSYFQND-UHFFFAOYSA-N
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Description

Perfluoroeicosyl iodide is a perfluorinated compound with the chemical formula C20F41I. It is part of a larger family of perfluoroalkyl iodides, which are known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity. These properties make this compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluoroeicosyl iodide can be synthesized through the iodination of perfluorinated hydrocarbons. One common method involves the reaction of perfluorinated eicosane with iodine in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and can be completed within a few hours. The reaction can be represented as follows:

C20F42+I2C20F41I+HF\text{C}_{20}\text{F}_{42} + \text{I}_2 \rightarrow \text{C}_{20}\text{F}_{41}\text{I} + \text{HF} C20​F42​+I2​→C20​F41​I+HF

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Perfluoroeicosyl iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Reduction Reactions: Reduction of this compound can lead to the formation of perfluorinated hydrocarbons.

    Oxidation Reactions: Oxidation can result in the formation of perfluorinated carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN). Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are used in aqueous or organic solvents.

Major Products

    Substitution: Products include perfluoroalkyl azides and perfluoroalkyl thiocyanates.

    Reduction: Products include perfluorinated hydrocarbons.

    Oxidation: Products include perfluorinated carboxylic acids.

Scientific Research Applications

Perfluoroeicosyl iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various perfluorinated compounds, which are valuable in materials science and catalysis.

    Biology: Its unique properties make it useful in the development of biocompatible materials and drug delivery systems.

    Medicine: It is explored for use in medical imaging and as a contrast agent due to its high electron density.

    Industry: It is used in the production of fluoropolymers, which have applications in coatings, lubricants, and sealants.

Mechanism of Action

The mechanism of action of perfluoroeicosyl iodide involves its ability to form strong halogen bonds with various substrates. This property is exploited in catalysis and material science. The molecular targets include electron-rich species, which can interact with the iodine atom, leading to the formation of stable complexes. Pathways involved include halogen bonding and radical formation, which facilitate various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctyl iodide (C8F17I)
  • Perfluorodecyl iodide (C10F21I)
  • Perfluorododecyl iodide (C12F25I)

Uniqueness

Perfluoroeicosyl iodide is unique due to its longer carbon chain, which imparts higher hydrophobicity and thermal stability compared to shorter perfluoroalkyl iodides. This makes it particularly valuable in applications requiring extreme conditions, such as high-temperature reactions and environments with aggressive chemicals.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20-hentetracontafluoro-20-iodoicosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20F41I/c21-1(22,3(25,26)5(29,30)7(33,34)9(37,38)11(41,42)13(45,46)15(49,50)17(53,54)19(57,58)59)2(23,24)4(27,28)6(31,32)8(35,36)10(39,40)12(43,44)14(47,48)16(51,52)18(55,56)20(60,61)62
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDHOJSLSYFQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20F41I
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067513
Record name Perfluoroeicosyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1146.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29809-34-5
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20-Hentetracontafluoro-20-iodoeicosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29809-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluoroeicosyl iodide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029809345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20-hentetracontafluoro-20-iodo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluoroeicosyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20-hentetracontafluoro-20-iodoicosane
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